Fluorine Load and Molecular Weight Differentiation
In fluorinated drug candidate synthesis, the precise number of fluorine substituents on a building block determines the balance between metabolic stability and undesirable lipophilicity. The target compound carries exactly three fluorine atoms (MF: C₇H₁₃ClF₃NO), yielding a molecular weight of 219.63 g/mol. This lies exactly midway between the non-fluorinated ethyl analog 2-(1-Aminoethyl)-4,4-difluorocyclopentanol hydrochloride (2 fluorine atoms, MW 201.64) and the bis-fluorinated variant 2-(1-Amino-2,2-difluoroethyl)-4,4-difluorocyclopentanol hydrochloride (4 fluorine atoms, MW 237.62) . The incremental addition of a single fluorine atom increases molecular weight by approximately 18 Da while maintaining the alcohol functionality, offering a tunable handle for lead optimization programs.
| Evidence Dimension | Molecular Weight and Fluorine Atom Count |
|---|---|
| Target Compound Data | MW 219.63 g/mol; 3 fluorine atoms |
| Comparator Or Baseline | 2-(1-Aminoethyl)-4,4-difluorocyclopentanol HCl: MW 201.64 g/mol, 2 F; 2-(1-Amino-2,2-difluoroethyl)-4,4-difluorocyclopentanol HCl: MW 237.62 g/mol, 4 F |
| Quantified Difference | Target MW is 17.99 Da heavier than the 2-F analog and 17.99 Da lighter than the 4-F analog |
| Conditions | Computed molecular weights based on molecular formula; vendor‑confirmed minimum purity ≥95% |
Why This Matters
Procurement of the correct fluorination variant directly determines the final molecular properties of the drug candidate, and sourcing the monofluorinated intermediate avoids the synthetic burden of multi‑step deoxyfluorination or the risk of over‑fluorination.
